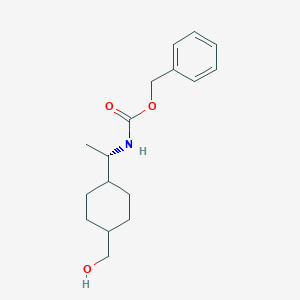
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-(4-(hydroxymethyl)cyclohexyl)ethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: (S)-1-(4-(carboxymethyl)cyclohexyl)ethyl)carbamate.
Reduction: (S)-1-(4-(hydroxymethyl)cyclohexyl)ethyl)amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can serve as a chiral building block for the synthesis of more complex molecules
Biology
The compound may be used in the study of enzyme-substrate interactions, particularly those involving carbamate-based inhibitors. Its chiral nature makes it a valuable tool for investigating stereoselective biological processes.
Medicine
This compound has potential applications in drug development, particularly as a precursor for the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective therapeutic agents.
Industry
In the material science industry, the compound can be used as a monomer for the synthesis of chiral polymers. These polymers can have unique properties and applications in areas such as asymmetric catalysis and chiral separation.
作用机制
The mechanism of action of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The chiral nature of the compound allows for selective binding to enantiomer-specific targets, enhancing its efficacy and reducing off-target effects.
相似化合物的比较
Similar Compounds
- ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)amine
- (S)-Benzyl (1-(4-(carboxymethyl)cyclohexyl)ethyl)carbamate
Uniqueness
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate stands out due to its specific combination of functional groups and chiral centers. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings. Its ability to introduce chirality into target molecules and interact selectively with biological targets highlights its importance in the development of new materials and pharmaceuticals.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
benzyl N-[(1S)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m0/s1 |
InChI 键 |
XIWBGFUJZKGRBB-HLIUYOAVSA-N |
手性 SMILES |
C[C@@H](C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















